1-(4-{2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE is a complex organic compound with a unique structure that includes a piperidinosulfonyl group, a piperazino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a methoxyphenyl ethanone derivative with a piperidinosulfonyl piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .
Scientific Research Applications
1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:
- 1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone .
- 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione .
Uniqueness
1-(4-{2-HYDROXY-3-[4-(PIPERIDINOSULFONYL)PIPERAZINO]PROPOXY}-3-METHOXYPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H33N3O6S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C21H33N3O6S/c1-17(25)18-6-7-20(21(14-18)29-2)30-16-19(26)15-22-10-12-24(13-11-22)31(27,28)23-8-4-3-5-9-23/h6-7,14,19,26H,3-5,8-13,15-16H2,1-2H3 |
InChI Key |
LYIGAZLMASSHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCCCC3)O)OC |
Origin of Product |
United States |
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